molecular formula C21H22N2O4S B2442670 4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide CAS No. 690245-67-1

4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide

Cat. No.: B2442670
CAS No.: 690245-67-1
M. Wt: 398.48
InChI Key: RMDPQEQNENODMS-UHFFFAOYSA-N
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Description

4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide is a complex organic compound with a molecular formula of C20H20N2O4S. This compound is characterized by the presence of a sulfonyl group, a furan ring, and a benzamide structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with an amine to form the sulfonamide intermediate. This intermediate is then reacted with a benzamide derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity. The furan ring and benzamide structure contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide is unique due to the combination of its sulfonyl group, furan ring, and benzamide structure. This unique combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-15-5-6-16(2)20(12-15)28(25,26)23-13-17-7-9-18(10-8-17)21(24)22-14-19-4-3-11-27-19/h3-12,23H,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDPQEQNENODMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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